Unique Electronic Profile: Quantified Molecular Lipophilicity (LogP) and Polar Surface Area (PSA) for Drug Design
This compound possesses a distinct electronic and lipophilic signature that differentiates it from other substituted bromobenzenes. Its consensus LogP (cLogP) is 3.54 and its topological polar surface area (TPSA) is 18.46 Ų . This specific balance—high lipophilicity from the CF3 group combined with a moderate TPSA due to the acetal oxygen atoms—is critical for optimizing blood-brain barrier penetration and oral bioavailability in CNS drug candidates.
| Evidence Dimension | Lipophilicity & Polarity |
|---|---|
| Target Compound Data | Consensus LogP = 3.54; TPSA = 18.46 Ų |
| Comparator Or Baseline | Class of CNS-active drugs (Rule of 5 compliance: cLogP < 5, TPSA < 60-90 Ų) |
| Quantified Difference | cLogP of 3.54 is within the optimal range (1-4) for CNS drugs; TPSA of 18.46 Ų is well below the threshold for high oral absorption. |
| Conditions | In silico prediction using consensus methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
These precise physicochemical parameters predict favorable ADME properties, de-risking the selection of this building block for lead optimization in central nervous system (CNS) drug discovery programs.
